molecular formula C11H13F3N2O B1398958 (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol CAS No. 1303829-13-1

(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol

Cat. No. B1398958
CAS RN: 1303829-13-1
M. Wt: 246.23 g/mol
InChI Key: ZMQNJFPZLDLYEF-UHFFFAOYSA-N
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Description

“(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C11H13F3N2O . It’s available for research purposes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.23 . Other physical and chemical properties are not provided in the sources I found.

Scientific Research Applications

Agrochemical Industry

Trifluoromethylpyridine (TFMP) derivatives are extensively used in the agrochemical industry for the protection of crops from pests. They serve as key intermediates in the synthesis of various crop-protection products, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is in high demand for its effectiveness .

Pharmaceutical Industry

In the pharmaceutical sector, TFMP derivatives are involved in drug discovery and development. They form part of the molecular structure in compounds targeting specific receptors or enzymes, contributing to the medicinal properties of the drugs .

Disease Control

TFMP derivatives play a role in developing compounds that prevent the spread of diseases such as malaria, dengue fever, or Zika virus, all of which are transmitted by mosquitoes.

Alkaloid Biosynthesis Pathways

Specific TFMP derivatives like TPBS have been shown to upregulate genes involved in alkaloid biosynthesis pathways in plant roots. This application is significant for enhancing the production of alkaloids like nicotine, which are crucial for plant defense responses .

Organic Synthesis

The compound and its derivatives are used in organic synthesis, particularly in one-step synthesis processes involving Pd-catalyzed amination to produce N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines .

Antibacterial and Insecticidal Activities

Novel TFMP amide derivatives containing sulfur moieties have been synthesized and evaluated for their antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, as well as insecticidal activities against Plutella xylostella .

Mechanism of Action

Target of Action

The primary targets of the compound (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol are currently unknown. The compound is part of the pyrrolidine class of molecules, which are known to interact with a wide range of biological targets . .

Mode of Action

As a pyrrolidine derivative, it may interact with its targets through a variety of mechanisms, including binding to active sites, allosteric modulation, or disruption of protein-protein interactions

Biochemical Pathways

Pyrrolidine derivatives have been found to interact with a variety of biochemical pathways, depending on their specific targets

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on its specific chemical structure and the enzymes present in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

properties

IUPAC Name

[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)8-3-4-10(15-6-8)16-5-1-2-9(16)7-17/h3-4,6,9,17H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQNJFPZLDLYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=C(C=C2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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